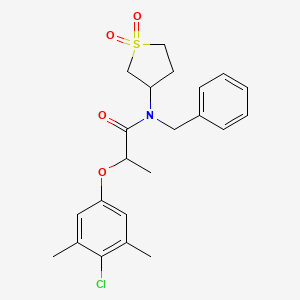![molecular formula C20H16ClF3N2O4S B12130708 (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12130708.png)
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolone core, a trifluoromethyl group, and multiple methoxy groups. These structural features contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolone core and 3,4,5-trimethoxybenzaldehyde in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.
Amination with the Chlorotrifluoromethylphenyl Group: The final step involves the nucleophilic substitution of the thiazolone core with 4-chloro-2-(trifluoromethyl)aniline under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazolone core to a thiazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the chloro and phenyl groups but lacks the thiazolone and trifluoromethyl groups.
Lemon Balm (Rosmarinic Acid): Contains phenolic compounds with antioxidant properties but differs significantly in structure and function.
Uniqueness
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its combination of a thiazolone core, trifluoromethyl group, and multiple methoxy groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H16ClF3N2O4S |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16ClF3N2O4S/c1-28-14-6-10(7-15(29-2)17(14)30-3)8-16-18(27)26-19(31-16)25-13-5-4-11(21)9-12(13)20(22,23)24/h4-9H,1-3H3,(H,25,26,27)/b16-8- |
InChI Key |
LMKKNFVWGQSUMD-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B12130627.png)
![5-[3-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12130635.png)

![3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12130650.png)
![4-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12130657.png)
![1-(3,4-dimethylphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B12130666.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}cycloheptylamine](/img/structure/B12130671.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide](/img/structure/B12130676.png)

![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(cyclohex-1-en-1-yl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12130684.png)



![N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide](/img/structure/B12130721.png)
